molecular formula C6H12ClNO2 B2527597 cis-(3-Aminocyclobutyl)acetic acid hydrochloride CAS No. 2094848-70-9

cis-(3-Aminocyclobutyl)acetic acid hydrochloride

Cat. No.: B2527597
CAS No.: 2094848-70-9
M. Wt: 165.62
InChI Key: VULUUIGASJOBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride, also known as ACBC, is a cyclic amino acid that has gained significant attention in recent years due to its potential therapeutic applications. It is a chiral compound that exists in two enantiomeric forms, with the cis isomer being the biologically active form.

Scientific Research Applications

Conformational Studies and Synthesis

cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a conformationally restricted analogue of GABA, and its enantiomers have been synthesized through homologation and intramolecular photocyclization routes. These processes provide insight into the stereochemical configuration and potential applications in conformational studies and drug design (Awada et al., 2014).

Enzyme Function and Mechanism

The compound has been studied in the context of cis-3-chloroacrylic acid dehalogenase (cis-CaaD) activity. cis-CaaD processes substrates like allenes to produce acetoacetate, indicating its significance in enzyme function and metabolic pathways. This research uncovers the enzyme's unexpected inactivation through covalent substrate bonding, shedding light on potential mechanisms of enzyme-substrate interaction and catalysis (Schroeder et al., 2012).

Solar Energy Harvesting

In the field of solar energy, single-phase CuInSe2 (CIS) absorber material is crucial for high-quality thin film solar cells. The study of acidic additives like oxalic acid, acetic acid, and hydrochloric acid in the deposition of CIS films highlights their role in solar cell efficiency and performance. This research provides valuable insights into materials science and the optimization of solar cell components (Sun et al., 2014).

Stereochemistry and Peptide Design

The compound is also relevant in the study and synthesis of stereoisomers in the context of unnatural amino acids and peptide design. Research in this area contributes to our understanding of stereochemistry and provides pathways for synthesizing various stereoisomers. Such studies are essential for drug development and understanding protein folding and function (Bakonyi et al., 2013).

Properties

IUPAC Name

2-(3-aminocyclobutyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULUUIGASJOBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-40-7
Record name rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.